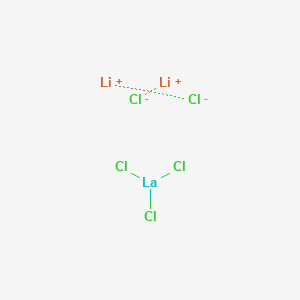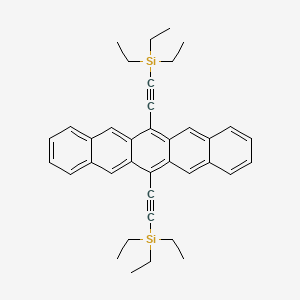
6,13-Bis((triethylsilyl)ethynyl)pentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Bis((triethylsilyl)ethynyl)pentacene is a chemical compound with the empirical formula C38H42Si2 and a molecular weight of 554.91 g/mol . This compound is known for its use as a p-type semiconductor and is often utilized in organic photovoltaic devices and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis((triethylsilyl)ethynyl)pentacene typically involves the reaction of pentacene with triethylsilylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium complex, and a base such as triethylamine . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
6,13-Bis((triethylsilyl)ethynyl)pentacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pentacenequinone derivatives.
Substitution: It can undergo substitution reactions where the triethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products
Scientific Research Applications
6,13-Bis((triethylsilyl)ethynyl)pentacene has several applications in scientific research:
Mechanism of Action
The mechanism by which 6,13-Bis((triethylsilyl)ethynyl)pentacene exerts its effects is primarily through its role as a semiconductor. It facilitates charge transport in organic electronic devices by providing a pathway for hole mobility . The molecular targets include the active layers in OFETs and organic photovoltaic devices, where it interacts with other semiconducting materials to enhance device performance .
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high charge carrier mobility and stability.
Pentacene: A simpler structure without the triethylsilyl groups, used in similar applications.
Pentacenequinone: An oxidized derivative of pentacene.
Uniqueness
6,13-Bis((triethylsilyl)ethynyl)pentacene is unique due to its specific functionalization with triethylsilyl groups, which enhances its solubility and processability compared to other pentacene derivatives . This makes it particularly valuable in the fabrication of high-performance organic electronic devices .
Properties
Molecular Formula |
C38H42Si2 |
|---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
triethyl-[2-[13-(2-triethylsilylethynyl)pentacen-6-yl]ethynyl]silane |
InChI |
InChI=1S/C38H42Si2/c1-7-39(8-2,9-3)23-21-33-35-25-29-17-13-15-19-31(29)27-37(35)34(22-24-40(10-4,11-5)12-6)38-28-32-20-16-14-18-30(32)26-36(33)38/h13-20,25-28H,7-12H2,1-6H3 |
InChI Key |
WSBQAUOFFOKRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


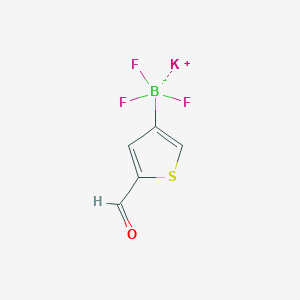

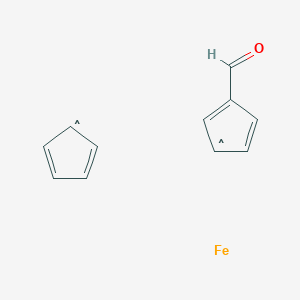
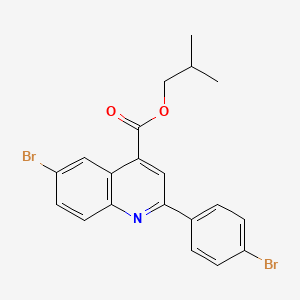
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)

![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)

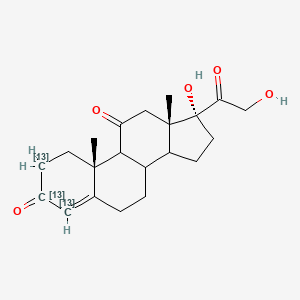
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)
